1-Bromo-2-methylbutane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

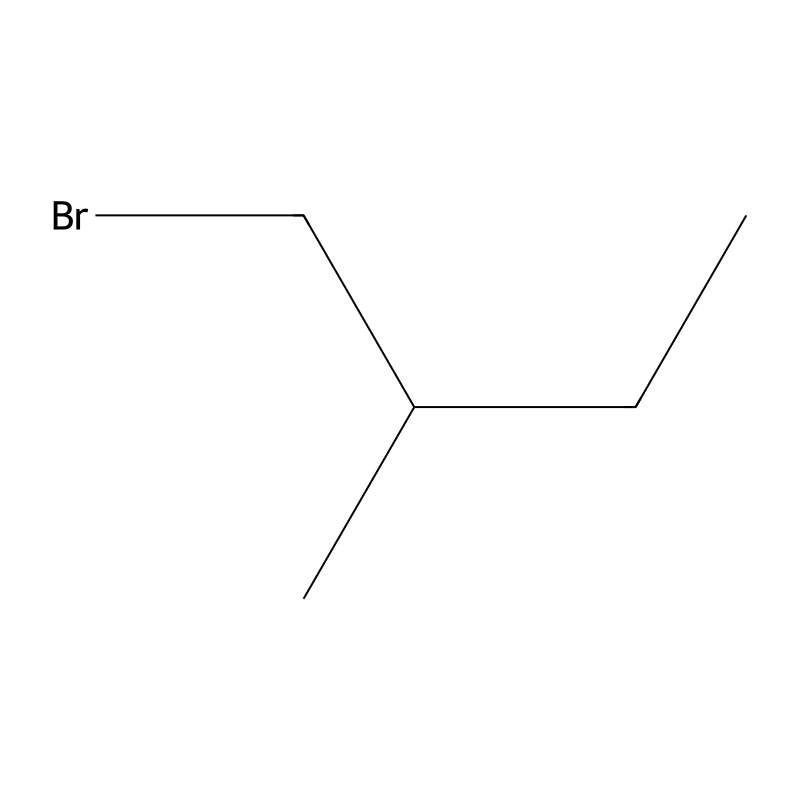

1-Bromo-2-methylbutane is an organic compound with the molecular formula C₅H₁₁Br. It is classified as a bromoalkane, specifically a halogenated derivative of 2-methylbutane. The compound exists in two enantiomeric forms, with the (S)-enantiomer being optically active. The structure features a bromine atom attached to the first carbon of the 2-methylbutane chain, making it a primary alkyl halide. Its IUPAC name reflects its structure, and it is also known by various synonyms, including (S)-(+)-1-bromo-2-methylbutane and (S)-2-methyl-1-bromobutane .

1-Bromo-2-methylbutane is a flammable liquid with moderate health hazards. Here are some safety precautions to consider:

- Flammability: The low flash point indicates a high flammability risk. Keep the compound away from heat sources and open flames.

- Toxicity: While specific data on its toxicity is limited, organic bromides can be irritating to the skin, eyes, and respiratory system. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling this compound.

- Reactivity: 1-Bromo-2-methylbutane can react with strong oxidizing agents and strong bases. Store the compound in a cool, dry place away from incompatible chemicals.

- Nucleophilic Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. For example, when reacted with sodium iodide in acetone, it results in the formation of 1-iodo-2-methylbutane through an mechanism .

- Elimination Reactions: Under certain conditions, it can also undergo elimination reactions (E2 or E1 mechanisms), leading to the formation of alkenes.

- Autoxidation: The compound can undergo autoxidation to form radicals, which have been studied for their reactivity and potential applications in organic synthesis .

1-Bromo-2-methylbutane can be synthesized through various methods:

- Halogenation of Alkanes: One common method involves the free radical halogenation of 2-methylbutane using bromine under UV light. This process yields a mixture of products, from which 1-bromo-2-methylbutane can be isolated.

- Nucleophilic Substitution: Starting from 2-methylbutanol, treatment with phosphorus tribromide or thionyl chloride followed by hydrolysis can yield 1-bromo-2-methylbutane.

The primary applications of 1-bromo-2-methylbutane include:

- Intermediate in Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Chiral Building Block: Due to its chiral nature, it is utilized in asymmetric synthesis to produce other optically active compounds.

Interaction studies involving 1-bromo-2-methylbutane focus on its reactivity with various nucleophiles and electrophiles. Research has shown that it does not form racemic mixtures upon nucleophilic substitution despite being chiral. This behavior is attributed to the stereochemistry involved in the mechanism where inversion occurs at the chiral center . Further studies are needed to explore its interactions with biological systems and other organic molecules.

Several compounds share structural similarities with 1-bromo-2-methylbutane. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1-Bromobutane | C₄H₉Br | A straight-chain bromoalkane; simpler structure. |

| 2-Bromobutane | C₄H₉Br | Secondary bromoalkane; different reactivity profile. |

| 3-Bromopentane | C₅H₁₁Br | Similar carbon chain length but different branching. |

| 1-Bromo-3-methylbutane | C₅H₁₁Br | Different position of bromine; affects reactivity. |

Uniqueness

1-Bromo-2-methylbutane is unique due to its specific stereochemistry and its ability to participate in asymmetric synthesis processes. Its chiral nature allows it to serve as a chiral building block in organic synthesis, which is not as prevalent in its non-chiral counterparts like 1-bromobutane .

Molecular Formula and Weight

1-Bromo-2-methylbutane is an organic halide compound with the molecular formula C₅H₁₁Br [1] [2] [3]. The compound consists of five carbon atoms, eleven hydrogen atoms, and one bromine atom, forming a branched alkyl bromide structure. The molecular weight of 1-Bromo-2-methylbutane is precisely 151.047 grams per mole [2] [4] [5], while the exact mass is calculated to be 150.004412 grams per mole [3] [6] [7]. The monoisotopic mass, which represents the mass of the molecule containing the most abundant isotope of each element, is identical to the exact mass at 150.004412 grams per mole [5] [7].

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₁Br [1] [2] [3] |

| Molecular Weight | 151.047 g/mol [2] [4] [5] |

| Exact Mass | 150.004412 g/mol [3] [6] [7] |

| Monoisotopic Mass | 150.004412 g/mol [5] [7] |

| Heavy Atom Count | 6 atoms |

| Chemical Abstracts Service Registry Number | 10422-35-2 [1] [4] [5] |

The compound exists in multiple stereoisomeric forms due to the presence of a chiral center at the second carbon atom [8] [9] [7]. The racemic mixture is assigned Chemical Abstracts Service number 10422-35-2 [1] [4] [5], while the individual enantiomers possess distinct registry numbers: 534-00-9 for the (S)-(+)-enantiomer [8] [10] [9] and 99032-67-4 for the (R)-(-)-enantiomer [11] [9] [7].

2D and 3D Conformational Analysis

The two-dimensional structure of 1-Bromo-2-methylbutane reveals a branched alkyl chain with the bromine atom attached to the terminal carbon [1] [3] [12]. The compound exhibits conformational flexibility due to the presence of two rotatable bonds within its carbon backbone, allowing for multiple three-dimensional arrangements in space.

Computational conformational analysis using molecular mechanics optimization identifies six distinct low-energy conformers of 1-Bromo-2-methylbutane. The conformational energies range from 3.7828 to 4.0883 kilocalories per mole, with relative energy differences spanning up to 0.3056 kilocalories per mole from the global minimum structure. The lowest energy conformer (Conformer 0) serves as the reference point for relative energy calculations.

| Conformer ID | Energy (kcal/mol) | Relative Energy (kcal/mol) | C-C-C-C Dihedral (°) | C-C-C-Br Dihedral (°) |

|---|---|---|---|---|

| 0 | 3.7828 | 0.0000 | 158.08 | -20.75 |

| 1 | 3.8894 | 0.1066 | 170.50 | -1.44 |

| 2 | 4.0883 | 0.3056 | 75.15 | -31.61 |

| 3 | 4.0883 | 0.3056 | -75.15 | 23.22 |

| 4 | 3.8824 | 0.0996 | 136.56 | -57.02 |

| 5 | 4.0883 | 0.3056 | -75.15 | 9.08 |

Advanced spectroscopic studies using vibrational circular dichroism have confirmed that (S)-(+)-1-Bromo-2-methylbutane exists in several conformations in solution [13] [14]. Density functional theory calculations employing the B3LYP/6-31G* basis set have been utilized to predict absorption and vibrational circular dichroism spectra for all conformational states [13] [14]. These computational investigations demonstrate that the predominant conformations are significantly influenced by the electronic properties of the bromine substituent [13] [14].

IUPAC and Alternative Nomenclature

The International Union of Pure and Applied Chemistry systematic name for this compound is 1-Bromo-2-methylbutane [1] [5] [12]. This nomenclature follows the standard convention of numbering the carbon chain from the end nearest to the functional group, with the bromine atom located at position 1 and the methyl branch at position 2 of the butane backbone.

| Name Type | Nomenclature |

|---|---|

| International Union of Pure and Applied Chemistry Name | 1-Bromo-2-methylbutane [1] [5] [12] |

| Chemical Abstracts Name | Butane, 1-bromo-2-methyl- [4] [6] |

| Alternative Systematic Names | 2-Methylbutyl bromide [1] [4] [5]; 1-Bromanyl-2-methyl-butane [12] |

| Common Names | 2-Methyl-1-bromobutane [4] [5]; sec-Amyl bromide [5] |

| Stereoisomer-Specific Names | (S)-(+)-1-Bromo-2-methylbutane [8] [10]; (R)-(-)-1-Bromo-2-methylbutane [11] [9] |

The Chemical Abstracts nomenclature system designates this compound as "Butane, 1-bromo-2-methyl-" [4] [6], which follows the inverted naming convention used in chemical indexing. Alternative systematic names include 2-Methylbutyl bromide [1] [4] [5] and 1-Bromanyl-2-methyl-butane [12], both of which accurately describe the structural features of the molecule.

For the stereoisomeric forms, specific nomenclature conventions apply: (S)-(+)-1-Bromo-2-methylbutane for the dextrorotatory S-enantiomer [8] [10] and (R)-(-)-1-Bromo-2-methylbutane for the levorotatory R-enantiomer [11] [9]. The absolute configuration descriptors (S) and (R) follow the Cahn-Ingold-Prelog priority rules [9] [7].

Computed Molecular Descriptors

InChI and InChIKey Representations

The International Chemical Identifier (InChI) provides a standardized textual representation of the molecular structure of 1-Bromo-2-methylbutane [3] [12] [15]. The complete InChI string for the racemic compound is: InChI=1S/C5H11Br/c1-3-5(2)4-6/h5H,3-4H2,1-2H3 [3] [12] [15]. This identifier encodes the molecular formula, connectivity, and hydrogen atom distribution within the structure.

The InChIKey, a hashed version of the InChI string, serves as a fixed-length identifier: XKVLZBNEPALHIO-UHFFFAOYSA-N [3] [12] [6]. This 27-character code provides a unique molecular fingerprint suitable for database searches and computational applications.

| Stereoisomer | InChI | InChIKey |

|---|---|---|

| Racemic mixture | InChI=1S/C5H11Br/c1-3-5(2)4-6/h5H,3-4H2,1-2H3 [3] [12] | XKVLZBNEPALHIO-UHFFFAOYSA-N [3] [12] [6] |

| (S)-(+)-Enantiomer | InChI=1S/C5H11Br/c1-3-5(2)4-6/h5H,3-4H2,1-2H3/t5-/m0/s1 [8] [10] | XKVLZBNEPALHIO-YFKPBYRVSA-N [8] |

| (R)-(-)-Enantiomer | InChI=1S/C5H11Br/c1-3-5(2)4-6/h5H,3-4H2,1-2H3/t5-/m1/s1 [15] [9] | XKVLZBNEPALHIO-RXMQYKEDSA-N [10] [15] [9] |

The stereoisomer-specific InChI strings incorporate additional stereochemical information through the "/t5-/m0/s1" and "/t5-/m1/s1" suffixes for the S and R enantiomers, respectively [8] [10] [15]. These extensions specify the absolute configuration at the chiral center located at carbon atom 5 in the InChI numbering system.

SMILES Notation

The Simplified Molecular Input Line Entry System (SMILES) notation for 1-Bromo-2-methylbutane is represented as CCC(C)CBr [12] [6] [16]. This linear notation describes the molecular structure through a sequence of atomic symbols and connectivity indicators, with the carbon backbone written as a branched chain and the bromine atom denoted by "Br" at the terminal position.

| SMILES Type | Notation |

|---|---|

| Canonical SMILES | CCC(C)CBr [12] [6] |

| Isomeric SMILES (S-enantiomer) | CCC@HCBr [8] |

| Isomeric SMILES (R-enantiomer) | CCC@@HCBr [9] |

The stereoisomer-specific SMILES notations incorporate chirality indicators using the @ symbol [8] [9]. The S-enantiomer is represented as CCC@HCBr, while the R-enantiomer uses the double @ symbol: CCC@@HCBr [8] [9]. These stereochemical descriptors specify the three-dimensional arrangement of substituents around the chiral carbon center.

Exact Mass Calculations

The exact mass of 1-Bromo-2-methylbutane is calculated based on the precise atomic masses of its constituent elements [6] [7]. Using the most abundant isotopes (¹²C, ¹H, and ⁷⁹Br), the exact mass equals 150.004412 atomic mass units [3] [6] [7]. This value differs from the average molecular weight due to the isotopic composition and binding energy considerations.

| Mass Type | Value | Calculation Basis |

|---|---|---|

| Exact Mass | 150.004412 u [3] [6] [7] | Most abundant isotopes |

| Monoisotopic Mass | 150.004412 u [5] [7] | Single isotope species |

| Average Molecular Weight | 151.047 u [2] [4] [5] | Natural isotope abundance |

The monoisotopic mass, representing the mass of the molecule containing only the most abundant isotope of each element, is identical to the exact mass for this compound [5] [7]. The difference between the exact mass (150.004412) and average molecular weight (151.047) reflects the natural abundance of bromine isotopes, particularly the contribution of ⁸¹Br (approximately 49% natural abundance) alongside the more abundant ⁷⁹Br isotope [2] [4].

1-Bromo-2-methylbutane exists as a colorless liquid under standard ambient conditions [1]. The compound displays the typical characteristics of a haloalkane, presenting as a transparent, colorless fluid with a characteristic bromine-like odor [1]. The physical state remains liquid across a wide temperature range, owing to its moderate molecular weight of 151.04-151.05 grams per mole [2] [3] and the molecular formula C₅H₁₁Br [2] [3].

The compound exhibits light sensitivity, which is common among organic bromides, requiring appropriate storage conditions to prevent degradation [4]. This photosensitivity is attributed to the carbon-bromine bond's susceptibility to homolytic cleavage under ultraviolet radiation, which can lead to the formation of free radicals and subsequent decomposition products.

Thermodynamic Properties

Boiling and Melting Points

The boiling point of 1-Bromo-2-methylbutane has been reported within the range of 118.3 to 122.9 degrees Celsius at standard atmospheric pressure [2] [3]. The ChemSrc database provides a more specific value of 118.3±8.0°C at 760 mmHg [3], while ChemicalBook reports an estimated value of 122.93°C [2]. This variation in reported values reflects the challenges in precise measurement of boiling points for volatile organic halides and the different methodologies employed by various laboratories.

The melting point is consistently reported as -105.4 degrees Celsius [2] [4], though this value is noted as an estimate in the literature [2]. This significantly low melting point is characteristic of branched alkyl halides, where the irregular molecular geometry disrupts efficient crystal packing, thereby reducing the energy required for phase transition from solid to liquid.

Vapor Pressure

The vapor pressure of 1-Bromo-2-methylbutane at 25 degrees Celsius is reported as 20.0±0.2 mmHg [3]. This moderate vapor pressure indicates that the compound exhibits significant volatility at room temperature, which has important implications for handling, storage, and potential atmospheric release. The vapor pressure value is consistent with the compound's relatively low boiling point and moderate molecular weight.

Flash Point

The flash point of 1-Bromo-2-methylbutane is reported as 22.0-22.2 degrees Celsius using the closed cup method [2] [3]. This low flash point classifies the compound as a highly flammable liquid, requiring careful handling and storage procedures to prevent ignition. The flash point value is consistent with the compound's volatility and indicates that vapors can form explosive mixtures with air at temperatures just above room temperature.

Solubility Parameters

1-Bromo-2-methylbutane is insoluble in water [4] [1], which is characteristic of nonpolar organic halides. The compound's hydrophobic nature arises from the predominance of carbon-hydrogen bonds and the presence of the bromine atom, which does not form hydrogen bonds with water molecules.

In contrast, the compound demonstrates excellent solubility in organic solvents, including acetone, chloroform, dichloromethane, and diethyl ether [1]. This solubility pattern reflects the compound's nonpolar character and its ability to participate in van der Waals interactions with similar organic molecules. The solubility in these solvents makes 1-Bromo-2-methylbutane particularly useful in organic synthesis applications where nonaqueous reaction media are required.

Density and Refractive Index

The density of 1-Bromo-2-methylbutane varies slightly depending on the source and measurement conditions, with reported values ranging from 1.214 to 1.223 grams per milliliter [2] [3] [5]. The ChemicalBook database reports a density of 1.2140 g/mL [2], while ChemSrc provides a range of 1.2±0.1 g/cm³ [3]. More precise measurements for the S-enantiomer consistently report a density of 1.223 g/mL at 25°C [5] [6] [4].

The refractive index similarly shows variation across sources, with values ranging from 1.441 to 1.446 [2] [3] [5]. The ChemicalBook database reports a refractive index of 1.4426 [2], while ChemSrc lists 1.441 [3]. The S-enantiomer measurements from Stenutz and Sigma-Aldrich provide values of 1.446 [5] and 1.445 (n₂₀/D) [6], respectively.

| Source | Density (g/mL) | Refractive Index | Temperature |

|---|---|---|---|

| ChemicalBook | 1.214 | 1.4426 | Not specified |

| ChemSrc | 1.2±0.1 | 1.441 | Not specified |

| Stenutz (S-enantiomer) | 1.223 | 1.446 | Not specified |

| Sigma-Aldrich (S-enantiomer) | 1.223 (25°C) | 1.445 (20°C) | 25°C (density), 20°C (RI) |

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopic Analysis

The proton Nuclear Magnetic Resonance spectrum of 1-Bromo-2-methylbutane presents a complex pattern due to the presence of a chiral center at the second carbon position [7]. While a simple analysis might suggest five distinct proton environments, the actual spectrum reveals six to seven distinct signals [7] due to the diastereotopic nature of the methylene protons adjacent to the chiral center.

The chiral center at carbon-2 renders the two protons on the adjacent methylene groups (both at carbon-1 and carbon-3) magnetically non-equivalent, leading to their appearance as separate signals in the Nuclear Magnetic Resonance spectrum [7]. This phenomenon, known as diastereotopic coupling, results in more complex splitting patterns than would be observed in the corresponding achiral compound.

The carbon-13 Nuclear Magnetic Resonance spectrum displays five distinct carbon signals [8], corresponding to the five carbon atoms in the molecular structure. The chemical shifts reflect the different electronic environments of each carbon, with the carbon bearing the bromine atom typically appearing at a characteristic downfield position due to the electronegative nature of the bromine substituent.

Infrared Spectroscopic Profile

The infrared spectrum of 1-Bromo-2-methylbutane exhibits characteristic absorption bands that are diagnostic for alkyl halides [9] [10] [11] [12]. The carbon-hydrogen stretching vibrations appear as strong absorptions in the region of 2845-2975 cm⁻¹ [13], which is typical for saturated aliphatic hydrocarbons.

The carbon-bromine stretching vibration produces characteristic absorption bands in the region of 690-515 cm⁻¹ [9] [10] [11] [12]. This relatively low frequency range reflects the heavy mass of the bromine atom and the relatively weak carbon-bromine bond compared to other carbon-halogen bonds. The carbon-chlorine stretching vibrations, for comparison, appear at higher frequencies of 850-550 cm⁻¹ [9] [10] [12].

In terminal alkyl halides such as 1-Bromo-2-methylbutane, the carbon-hydrogen wagging vibration of the CH₂X group (where X is the halogen) appears in the region of 1300-1150 cm⁻¹ [9] [10] [12]. This vibration is particularly diagnostic for primary alkyl halides and helps distinguish them from secondary or tertiary halides.

The fingerprint region (1250-770 cm⁻¹) displays a complex array of absorption bands [9] [10] [12], which, while difficult to assign to specific vibrational modes, provides a unique spectroscopic signature for compound identification and purity assessment.

Mass Spectrometric Patterns

The mass spectrum of 1-Bromo-2-methylbutane exhibits characteristic features of brominated organic compounds [14] [15]. The molecular ion peak appears at m/z 150-151, with the exact mass being 150.004413 [14] [16]. However, the most distinctive feature is the isotope pattern arising from the natural abundance of bromine isotopes.

Bromine exists as two major isotopes: ⁷⁹Br and ⁸¹Br, which are present in approximately a 1:1 ratio in nature [15]. This results in the molecular ion appearing as a doublet, with peaks at m/z 150 (containing ⁷⁹Br) and m/z 152 (containing ⁸¹Br) showing nearly equal intensity [15]. This isotope pattern is diagnostic for the presence of bromine and helps distinguish brominated compounds from other halogenated molecules.

The fragmentation pattern follows typical pathways for alkyl halides, with common fragment ions arising from the loss of the bromine atom (m/z 71), loss of alkyl groups, and various carbon-carbon bond cleavages [15] [17]. The stability of the resulting carbocations influences the relative abundance of different fragment ions, with more stable carbocations producing more intense peaks in the mass spectrum.

Charge-site initiated fragmentation is particularly common in haloalkanes, where the initial ionization occurs at the carbon-halogen bond, leading to the formation of carbocations and subsequent rearrangements [15]. The presence of the methyl branch at the second carbon position can influence the fragmentation pathways by providing additional sites for charge stabilization and rearrangement reactions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₁Br | [2] [3] |

| Molecular Weight (g/mol) | 151.04-151.05 | [2] [3] |

| Boiling Point (°C) | 118.3-122.9 | [2] [3] |

| Melting Point (°C) | -105.4 | [2] [4] |

| Density (g/mL) | 1.214-1.223 | [2] [3] [5] |

| Refractive Index | 1.441-1.446 | [2] [3] [5] |

| Flash Point (°C) | 22.0-22.2 | [2] [3] |

| Vapor Pressure (mmHg at 25°C) | 20.0±0.2 | [3] |

| Water Solubility | Insoluble | [4] [1] |

| Appearance | Colorless liquid | [1] |

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

10422-35-2